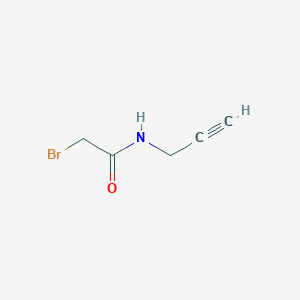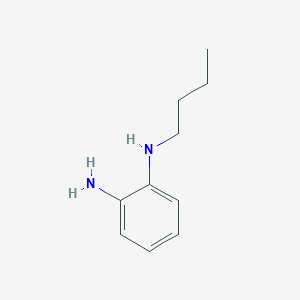
3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one
説明
3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one is a useful research compound. Its molecular formula is C16H10ClF4NO2 and its molecular weight is 359.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Labeling
Synthesis of Labeled Compounds : The compound has been synthesized with tritium and carbon-14 labeling. These labeled versions are utilized for studying neuroprotective agents in stroke treatment. The 3H-labeled compound was prepared from C3H3I with a specific activity of 60 Ci/mmol, while the 14C-labeled compound was synthesized from diethyl [carboxylate-14C1,2] oxalate with a specific activity of 28.4 μCi/mg (Dischino et al., 2003).
Microwave-Assisted Synthesis and Biodistribution Studies : Another study focuses on microwave-assisted synthesis of the compound, labeled with 18F for post-stroke neuroprotection studies. It involved biodistribution studies in rodents, providing insights into its therapeutic potential (Dischino et al., 2003).
Cytotoxic Activities
- Evaluation of Cytotoxic Activities : A series of isatin derivatives, including the compound , were synthesized and tested for cytotoxic activities against various cancer cell lines. Certain derivatives showed significant in vitro cytotoxic activities, indicating potential applications in cancer research (Reddy et al., 2013).
Biological and Pharmacological Studies
Potassium Channel Opener : The compound, known as MaxiPost, was identified as a potent and specific opener of maxi-K potassium channels. This discovery holds potential implications in the treatment and prevention of ischemic stroke (Kiesewetter et al., 2002).
Protein Covalent Binding Study : An investigation into the protein covalent binding of MaxiPost revealed insights into its interaction with biological systems. It was found that the compound binds covalently to plasma proteins, a factor important in understanding its pharmacokinetics and dynamics (Zhang et al., 2003).
Activation of KCNQ5 Channels : The compound was shown to strongly activate the voltage-gated K+ channel KCNQ5, making it a significant finding in the context of neurological and cardiovascular diseases (Dupuis et al., 2002).
Material Science and Chemistry
Field-Effect Performance : Research in material science explored the synthesis and characterization of halogenated indolone derivatives, including this compound, for their potential applications in organic field-effect transistors (Wei et al., 2017).
Aza-Nazarov Reaction Cascade : A study investigated the use of the compound in a novel type of aza-Nazarov cyclization, highlighting its role in advanced organic synthesis techniques (Ghavtadze et al., 2008).
特性
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYONBAOIMCNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)
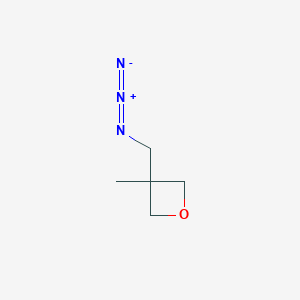
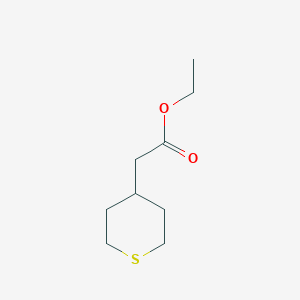
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)
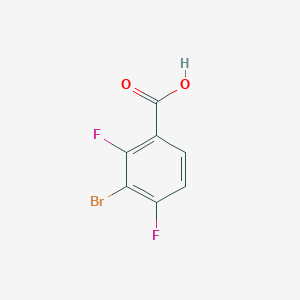
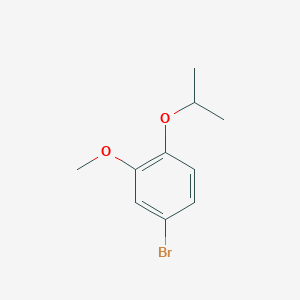
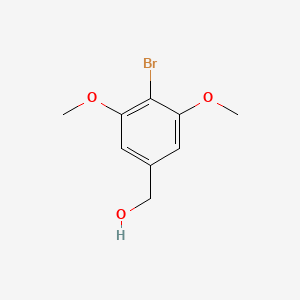
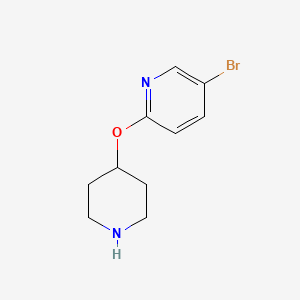
![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)
![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)

